molecular formula C24H29N3O5 B6318987 2,6-Bis(pyridin-2-yl)-4-(2,5,8,11-tetraoxatridecan-13-yloxy)pyridine CAS No. 1333238-27-9

2,6-Bis(pyridin-2-yl)-4-(2,5,8,11-tetraoxatridecan-13-yloxy)pyridine

Cat. No. B6318987
CAS RN: 1333238-27-9
M. Wt: 439.5 g/mol
InChI Key: JQBHCEDNCUHABP-UHFFFAOYSA-N
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Description

2,6-Bis(pyridin-2-yl)-4-(2,5,8,11-tetraoxatridecan-13-yloxy)pyridine, also known as 2,6-BisPyr-4-TOTP, is a novel pyridine-based compound that has recently been developed for use in scientific research. This compound is synthesized from a combination of pyridine and tetraoxatridecan-13-yloxy, and has been found to have a variety of applications in scientific research.

Scientific Research Applications

2,6-Bis(pyridin-2-yl)-4-(2,5,8,11-tetraoxatridecan-13-yloxy)pyridine-TOTP has been found to have a variety of applications in scientific research. For example, it has been used as a fluorescent probe for the detection of nitric oxide in biological systems. It has also been used as a fluorescent sensor for the detection of pH in aqueous solutions. Additionally, it has been found to be a useful tool for the study of DNA-protein interactions.

Mechanism of Action

The mechanism of action of 2,6-Bis(pyridin-2-yl)-4-(2,5,8,11-tetraoxatridecan-13-yloxy)pyridine-TOTP is not yet fully understood. However, it is believed to interact with nitric oxide molecules in biological systems and to undergo a proton transfer reaction in acidic or basic solutions. This results in a change in the fluorescence of the compound, which can be used to detect the presence of nitric oxide or to measure pH.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-TOTP have not yet been fully investigated. However, it has been found to be non-toxic and non-irritating when used in laboratory experiments. Additionally, it has been found to be relatively stable and not prone to degradation.

Advantages and Limitations for Lab Experiments

2,6-Bis(pyridin-2-yl)-4-(2,5,8,11-tetraoxatridecan-13-yloxy)pyridine-TOTP has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is non-toxic and non-irritating. Additionally, it is relatively stable and not prone to degradation. However, it has some limitations, such as its low solubility in aqueous solutions and its limited shelf life.

Future Directions

The future directions for 2,6-Bis(pyridin-2-yl)-4-(2,5,8,11-tetraoxatridecan-13-yloxy)pyridine-TOTP are numerous. Further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, it could be used in the development of new fluorescent probes for the detection of nitric oxide and pH, as well as for the study of DNA-protein interactions. Additionally, further research could be conducted to improve its solubility and shelf life. Finally, it could be used in the development of new drugs and therapeutics.

Synthesis Methods

2,6-Bis(pyridin-2-yl)-4-(2,5,8,11-tetraoxatridecan-13-yloxy)pyridine-TOTP is synthesized by a process called amide condensation. This process involves the reaction of pyridine with tetraoxatridecan-13-yloxy in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide and the resulting product is a white solid.

properties

IUPAC Name

4-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-2,6-dipyridin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5/c1-28-10-11-29-12-13-30-14-15-31-16-17-32-20-18-23(21-6-2-4-8-25-21)27-24(19-20)22-7-3-5-9-26-22/h2-9,18-19H,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBHCEDNCUHABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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